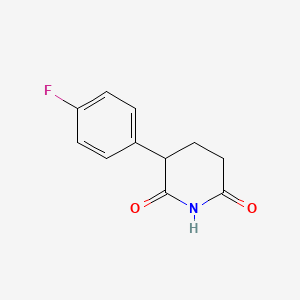

3-(4-Fluorophenyl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Fluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with succinic anhydride to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(4-Fluorophenyl)piperidine-2,6-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but with a bromine atom instead of fluorine.

4-(4-Fluorophenyl)piperidine-2,6-dione: A positional isomer with the fluorophenyl group at a different position on the piperidine ring.

Uniqueness

3-(4-Fluorophenyl)piperidine-2,6-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biochemical applications .

Biological Activity

3-(4-Fluorophenyl)piperidine-2,6-dione is a notable compound within the piperidine derivative class, exhibiting a range of biological activities that have attracted significant research interest. This article explores its biological activity, including antitumor properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring with carbonyl groups at positions 2 and 6, and a para-fluorophenyl substituent. The presence of the fluorine atom enhances both the lipophilicity and stability of the compound, which are crucial for its biological interactions and pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈FNO₂ |

| Molecular Weight | 251.30 g/mol |

| Structural Features | Piperidine ring, carbonyl groups, para-fluorophenyl group |

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, certain analogs have demonstrated efficacy against various cancer cell lines. A study highlighted that modifications at the piperidine nitrogen can enhance these biological activities, making this compound a focus for ongoing pharmacological research aimed at cancer treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Certain analogs have been tested against both Gram-positive and Gram-negative bacteria, revealing inhibitory effects. The structural modifications involving halogen substitutions on the phenyl ring have been linked to improved antibacterial properties .

Case Studies

- Antibacterial Efficacy : A study evaluated several piperidine derivatives against a range of bacterial strains. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Antifungal Properties : In vitro tests showed that some derivatives of this compound possess antifungal activity against common fungal pathogens .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Aromatase Inhibition : Some studies suggest that this compound acts as a potent inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. This mechanism could be particularly relevant in hormone-dependent cancers .

- CNS Activity : The fluorinated phenyl group contributes to enhanced central nervous system (CNS) activity, indicating potential applications in treating neurological disorders .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antitumor | Effective against cancer cell lines; structure modifications enhance activity. |

| Antimicrobial | Active against Gram-positive/negative bacteria; halogen substitutions improve efficacy. |

| Aromatase Inhibition | Potential role in treating hormone-dependent cancers. |

| CNS Activity | Indications of efficacy in neurological applications. |

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

3-(4-fluorophenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C11H10FNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15) |

InChI Key |

NBINWHNBSFTSRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.